Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((quinolin-8-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylate
Description
Historical Development of Heterocyclic Hybridization Strategies
The conceptual foundation for heterocyclic hybridization dates to the early 20th century, with Linus Pauling’s valence bond theory providing initial insights into orbital hybridization in aromatic systems. However, practical applications in drug design accelerated in the 1980s–1990s alongside advances in combinatorial chemistry. For example, the Ugi four-component reaction enabled simultaneous incorporation of amine, carbonyl, isocyanide, and carboxylic acid precursors into peptidomimetic hybrids.
A critical milestone was the recognition that hybridization could enhance bioactivity while reducing synthetic complexity. The Groebke-Blackburn-Bienaymé reaction (GBBR), developed in the late 1990s, exemplified this shift by allowing one-pot synthesis of imidazo[1,2-a]pyridines—a scaffold prevalent in antiviral and anticancer agents. Modern strategies now prioritize convergent hybridization, where pre-functionalized heterocycles are coupled via click chemistry or cross-coupling reactions to optimize pharmacological properties.
Table 1: Evolution of Key Hybridization Strategies
Pharmacological Significance of 1,2,3-Triazole Architectures
1,2,3-Triazoles have become indispensable in medicinal chemistry due to their bioisosteric versatility, metabolic stability, and capacity for hydrogen bonding. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) revolutionized their accessibility, enabling precise spatial orientation of substituents. Key pharmacological attributes include:
- Kinase inhibition : Triazoles mimic purine motifs in ATP-binding pockets, as seen in the JAK2 inhibitor Tofacitinib.
- Antimicrobial activity : The triazole ring’s dipole moment enhances interactions with bacterial efflux pump proteins, overcoming resistance mechanisms.
- Protease targeting : Triazole-containing HIV protease inhibitors like Raltegravir exploit chelation with catalytic aspartate residues.
Table 2: Clinically Approved 1,2,3-Triazole-Containing Drugs
Therapeutic Relevance of 1,2,5-Oxadiazole Scaffolds
1,2,5-Oxadiazoles (furazans) are electron-deficient heterocycles valued for their metabolic stability and hydrogen-bond acceptor capacity. The 4-amino substitution in the title compound enhances solubility while providing a site for prodrug derivatization. Notable applications include:
- Antioxidant activity : Furazan oxides scavenge reactive oxygen species (ROS) via redox cycling, as demonstrated in neuroprotective agents.
- Antimicrobial targeting : Oxadiazoles disrupt bacterial biofilms by interfering with quorum-sensing pathways.
- Kinase modulation : The planar structure mimics adenine in kinase inhibitors, improving selectivity for tyrosine kinases.
Medicinal Applications of Quinoline-Based Heterocycles
Quinoline’s broad therapeutic profile stems from its ability to intercalate DNA, chelate metals, and modulate heme polymerization. The 8-thioether substitution in the title compound enhances lipophilicity, promoting blood-brain barrier penetration. Key applications include:
- Antimalarial activity : Chloroquine derivatives exploit heme-binding to inhibit Plasmodium growth.
- Anticancer mechanisms : Quinolines induce apoptosis via topoisomerase II inhibition and ROS generation.
- Antiviral activity : Structural analogs inhibit SARS-CoV-2 main protease by binding catalytic dyad residues.
Rationale for Structural Integration of Multiple Pharmacophores
The title compound’s design reflects a systematic hybridization strategy:
- Triazole-oxadiazole synergy : The 1,2,3-triazole’s hydrogen-bond capacity complements the oxadiazole’s electron-withdrawing effects, stabilizing interactions with polar enzyme pockets.
- Quinoline-thioether linkage : The thioether bridge enhances conformational flexibility, allowing adaptive binding to hydrophobic protein regions.
- Ethyl ester prodrug potential : The carboxylate ester improves oral bioavailability, with hepatic esterases enabling controlled hydrolysis.
Table 3: Synergistic Effects in Multi-Heterocyclic Systems
Properties
IUPAC Name |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(quinolin-8-ylsulfanylmethyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O3S/c1-2-26-17(25)14-11(24(23-20-14)16-15(18)21-27-22-16)9-28-12-7-3-5-10-6-4-8-19-13(10)12/h3-8H,2,9H2,1H3,(H2,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQWSGNPLIPFMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CSC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((quinolin-8-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylate is a compound that has garnered attention due to its potential biological activities. This compound integrates several pharmacologically relevant moieties, including oxadiazole and triazole rings, known for their diverse biological effects. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Features:
- Oxadiazole Ring : Known for anticancer and antimicrobial activities.
- Triazole Ring : Exhibits a broad range of biological activities including antifungal and anticancer properties.
- Quinoline Moiety : Associated with various pharmacological effects including antimalarial and anticancer activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole scaffold. The mechanisms through which these compounds exert their effects include:
-
Inhibition of Key Enzymes :
- Telomerase : Essential for cancer cell immortality.
- Histone Deacetylases (HDAC) : Involved in cancer cell proliferation.
- Thymidylate Synthase : Plays a critical role in DNA synthesis.
- Molecular Docking Studies :
- Cytotoxicity Assays :
Antimicrobial Activity
The antimicrobial properties of this compound stem from the oxadiazole and triazole moieties. Studies indicate:
- Broad-Spectrum Activity :
- Mechanism of Action :
Study 1: Anticancer Efficacy
A recent study evaluated a series of oxadiazole derivatives for their ability to inhibit cancer cell growth. The study found that derivatives similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10 | MDA-MB-231 |
| Compound B | 15 | MCF7 |
| Ethyl Triazole | 12 | MDA-MB-231 |
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity, derivatives were tested against standard bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound C | 32 | E. coli |
| Compound D | 16 | S. aureus |
| Ethyl Triazole | 24 | Pseudomonas aeruginosa |
Scientific Research Applications
Overview
The compound has been evaluated for its potential as an anticancer agent. Studies have shown that derivatives containing oxadiazole and triazole moieties exhibit promising cytotoxic effects against various cancer cell lines.
Case Studies
-
Breast Cancer Cell Lines :
A study synthesized several phthalazine derivatives incorporating oxadiazole and triazole structures. Among these, specific compounds demonstrated significant anticancer activity against human breast cancer cell lines such as MCF-7 and T-47D. For instance, one derivative exhibited an IC50 value of approximately 10.21 µM against the T-47D line, comparable to cisplatin, a standard chemotherapeutic agent . -
Mechanism of Action :
The anticancer activity is attributed to the ability of these compounds to interact with biological targets involved in cancer progression. Molecular docking studies suggested that certain derivatives could inhibit dehydrogenase enzymes critical for tumor metabolism .
Data Table: Anticancer Activity Results
| Compound ID | Cell Line | IC50 (µM) | % Growth Inhibition |
|---|---|---|---|
| 5f | T-47D | 10.21 | 61.25 |
| 5b | MCF-7 | 7.53 | 62.48 |
| Standard | Cisplatin | - | - |
Overview
The compound also exhibits antimicrobial properties against various bacterial and fungal strains, making it a candidate for further development in treating infections.
Case Studies
-
Bacterial Inhibition :
Research has indicated that derivatives of triazole-thiones show significant activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 μg/mL for the synthesized compounds . -
Fungal Activity :
The same derivatives were tested against Candida albicans, demonstrating effective antifungal properties with MIC values comparable to established antifungal agents .
Data Table: Antimicrobial Activity Results
| Compound ID | Microorganism | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 31.25 |
| Compound B | S. aureus | 62.50 |
| Compound C | C. albicans | 62.50 |
Overview
Understanding the pharmacokinetics of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((quinolin-8-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylate is crucial for its development as a therapeutic agent.
Findings
In silico studies have indicated favorable pharmacokinetic profiles for certain derivatives, suggesting good oral bioavailability and metabolic stability . These properties are essential for the practical application of the compound in clinical settings.
Chemical Reactions Analysis
Formation of the 1,2,5-Oxadiazole (Amino-Furazan) Ring
The 4-amino-1,2,5-oxadiazole (amino-furazan) moiety is typically synthesized via cyclization reactions. Key methods include:
-
Cyclocondensation of hydrazides with nitrile oxides or via oxidative cyclization of semicarbazides . For example, hydrazides react with carbon disulfide under basic conditions to form oxadiazole-thiones, which can be further functionalized .
-
Pd-catalyzed oxidative annulation of hydrazides with isocyanides, as demonstrated in the synthesis of 2-amino-1,3,4-oxadiazoles (yield: 80–95%) .
Construction of the 1,2,3-Triazole Ring
The 1,2,3-triazole core is commonly synthesized via:
-
Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a regioselective method for 1,4-disubstituted triazoles. For instance, ethyl propiolate derivatives react with azides to form triazole esters .
-
Cyclization of hydrazides with aldehydes or ketones under acidic conditions .
Ester Hydrolysis and Functional Group Interconversion
The ethyl ester group at position 4 of the triazole ring can undergo hydrolysis to form carboxylic acids, enabling further derivatization:
-
Alkaline hydrolysis : Treatment with NaOH/EtOH yields the carboxylate, which can be coupled with amines to form amides .
-
Transesterification : Reacting with alcohols in the presence of acid catalysts to modify ester groups .
Cyclocondensation Pathways
In the synthesis of pyrazole and triazole derivatives (e.g., compound 3 in ), dicarbonyl esters react with phenyl hydrazine to form pyrazole-3-carboxylates. Similar methodology could apply to the triazole-oxadiazole system here.
Oxidative Cyclization
Visible-light-mediated oxidative cyclization using eosin-Y and CBr₄ efficiently generates oxadiazoles from semicarbazones (yield: 92–94%) . This method is relevant for constructing the oxadiazole ring under mild conditions.
Spectroscopic Analysis
Key spectral data from analogous compounds ( , ):
Synthetic Yields and Conditions
Comparative reaction outcomes from related syntheses:
Stability and Reactivity Considerations
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares a common 1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate scaffold with several analogs, differing primarily in the substituent at position 5 of the triazole ring. Below is a comparative analysis:
Key Observations
Substituent Effects on Molecular Weight and Solubility: The quinolin-8-ylthio methyl group (target compound) confers a higher molecular weight (424.45 g/mol) compared to aliphatic (e.g., methyl: 238.21 g/mol) or smaller aromatic substituents (e.g., 4-methoxyphenyl: 330.30 g/mol). This bulky substituent likely reduces solubility in polar solvents but enhances π-π stacking interactions in biological targets . Pyrrolidin-1-ylmethyl () and ethyl groups () improve solubility due to their aliphatic nature but may reduce binding affinity in hydrophobic pockets .
Synthetic Methodology: The synthesis of these compounds typically involves Huisgen cycloaddition or nucleophilic substitution reactions. For example, reports a 96% yield for the 4-methoxyphenyl derivative using MgCO₃ as a base in ethanol under reflux .
In contrast, the 4,6-dimethylpyrimidin-2-ylthio derivative () may target enzymes like dihydrofolate reductase due to its pyrimidine core . The 4-methoxyphenyl analog () has shown moderate antimicrobial activity in preliminary studies, attributed to its electron-donating methoxy group enhancing membrane penetration .
Crystallographic and Computational Analysis: Crystallographic data for these compounds are sparse, but SHELXL () has been widely used for refining similar triazole derivatives. The quinoline group’s planarity may facilitate hydrogen bonding with adjacent molecules, as observed in Etter’s graph set analysis () .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-((quinolin-8-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, as seen in analogous triazole-quinoline hybrids .
- Thioether Coupling : Reaction of quinolin-8-ylthiol with a bromomethyl intermediate under basic conditions (e.g., Cs₂CO₃ in DMF) to introduce the (quinolin-8-ylthio)methyl group .
- Esterification : Final ethyl ester formation using ethyl chloroformate or ethanol under acid catalysis .
- Example protocol:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Triazole formation | CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH | 65–75% | |
| Thioether coupling | Cs₂CO₃, DMF, 25–30°C, 5–10 h | 80–85% |
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : and NMR to confirm substituent integration and regioselectivity (e.g., triazole C-4 vs. C-5 substitution) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Combustion analysis for C, H, N, S to validate purity (>95%) .
Q. What are recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store at –20°C under inert atmosphere (argon) to prevent oxidation of the oxadiazole and thioether moieties .
- Use amber vials to minimize photodegradation of the quinoline ring .
Advanced Research Questions
Q. How can synthetic yields be optimized for the triazole-oxadiazole core?
- Methodological Answer : Critical parameters include:
- Catalyst System : Replace CuSO₄ with Ru-based catalysts for regioselective triazole formation, reducing byproducts .
- Solvent Effects : Use DMF for polar intermediates or switch to THF for sterically hindered reactants .
- Temperature Control : Microwave-assisted synthesis at 80°C reduces reaction time from 48 h to 2 h .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Identify through-space interactions (e.g., triazole-proton coupling with quinoline protons) .
- DFT Calculations : Simulate NMR spectra to correlate experimental shifts with electronic environments .
- Variable Temperature NMR : Probe dynamic effects (e.g., rotameric equilibria in the ethyl ester group) .
Q. What strategies are used to evaluate biological activity in silico and in vitro?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., kinases, DNA topoisomerases) using AutoDock Vina, focusing on the oxadiazole’s hydrogen-bonding capacity .
- Enzyme Assays : Measure IC₅₀ values for enzyme inhibition (e.g., acetylcholinesterase) with spectrophotometric readouts .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Q. How to address batch-to-batch variability in bioactivity data?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
